molecular formula C15H14ClF3N2O4S2 B12199537 N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12199537
M. Wt: 442.9 g/mol
InChI Key: NIYTZZUAUHJQEA-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxido group. The structure includes a 4-chloro-3-(trifluoromethyl)phenyl substituent at the 3-position and a 2-methoxyacetamide group attached via an ylidene linkage.

The compound’s synthesis likely involves cyclization and substitution reactions, similar to methods described for analogous thiadiazole and thiazole derivatives (e.g., condensation of isothiocyanates with amines or hydrazides) . Structural characterization employs techniques such as X-ray diffraction (utilizing SHELX software for refinement) , IR, NMR, and mass spectrometry .

Properties

Molecular Formula

C15H14ClF3N2O4S2

Molecular Weight

442.9 g/mol

IUPAC Name

N-[3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C15H14ClF3N2O4S2/c1-25-5-13(22)20-14-21(11-6-27(23,24)7-12(11)26-14)8-2-3-10(16)9(4-8)15(17,18)19/h2-4,11-12H,5-7H2,1H3

InChI Key

NIYTZZUAUHJQEA-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the methoxyacetamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in heterocyclic cores, substituents, and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups References
N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide Tetrahydrothieno[3,4-d][1,3]thiazole 4-chloro-3-(trifluoromethyl)phenyl, 2-methoxyacetamide 485.83 Sulfone, trifluoromethyl, chloro
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Tetrahydrothieno[3,4-d][1,3]thiazole 2-methoxyphenyl, 2-methoxyacetamide 441.49 Sulfone, methoxy
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 1,3,4-Thiadiazole 3-methylphenyl, dimethylamino-acryloyl 392.48 Acryloyl, benzamide
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 1,3,4-Thiadiazole Trichloroethyl, phenyl 383.69 Trichloroethyl, acetamide
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12) Phthalazinone-triazole hybrid Dichlorophenyl, thioacetamide ~550 (estimated) Thioether, phthalazinone

Key Observations:

Core Structure Variations: The tetrahydrothieno[3,4-d][1,3]thiazole core in the target compound provides rigidity and sulfone-mediated polarity, enhancing solubility compared to non-sulfonated analogs like thiadiazoles . 1,3,4-Thiadiazole derivatives (e.g., compound 4g and 4.1) lack sulfone groups, reducing polarity but increasing lipophilicity, which may affect membrane permeability .

In contrast, the 2-methoxyphenyl group in the analog () offers electron-donating properties, altering electronic interactions . Trichloroethyl and dichlorophenyl groups in other analogs () increase molecular weight and halogen bonding capacity, which may enhance target affinity but raise toxicity risks .

Functional Group Contributions :

  • The 2-methoxyacetamide moiety in the target compound balances hydrophilicity and steric bulk, whereas benzamide (compound 4g) and thioacetamide (compound 12) groups introduce distinct hydrogen-bonding and metabolic stability profiles .

Synthetic and Analytical Methods :

  • Thiadiazole derivatives (e.g., 4g, 4.1) are synthesized via cyclization in sulfuric acid, while the target compound likely requires milder conditions due to sulfone sensitivity .
  • X-ray diffraction (using SHELXL ) confirmed the planar geometry of thiadiazole intermediates, suggesting similar structural validation applies to the target compound .

Biological Implications :

  • The trifluoromethyl group in the target compound may enhance metabolic stability compared to methyl or methoxy groups in analogs .
  • Sulfone-containing cores are less prone to oxidative metabolism than thioether-containing structures (e.g., compound 12) .

Biological Activity

N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of a trifluoromethyl group and a chloro substituent on the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC15H14ClF3N2O3S
Molecular Weight392.78 g/mol
CAS Number884339-66-6
SMILESCC(=O)N=C(C1=CC=C(S1)C(=O)N)C(=O)C(C(F)(F)F)=C(Cl)C=C1

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: Anticancer Activity

In a study published in Molecules, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those of standard chemotherapeutic agents .

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for use in treating resistant infections .

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